5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine 5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18780932
InChI: InChI=1S/C10H8BrFN2S/c1-5-2-3-6(11)8(9(5)12)7-4-14-10(13)15-7/h2-4H,1H3,(H2,13,14)
SMILES:
Molecular Formula: C10H8BrFN2S
Molecular Weight: 287.15 g/mol

5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18780932

Molecular Formula: C10H8BrFN2S

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine -

Specification

Molecular Formula C10H8BrFN2S
Molecular Weight 287.15 g/mol
IUPAC Name 5-(6-bromo-2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H8BrFN2S/c1-5-2-3-6(11)8(9(5)12)7-4-14-10(13)15-7/h2-4H,1H3,(H2,13,14)
Standard InChI Key XQHPSWYPBRPGKB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)Br)C2=CN=C(S2)N)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name is 5-(6-bromo-2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine, with the canonical SMILES string CC1=C(C(=C(C=C1)Br)C2=CN=C(S2)N)F. Its InChIKey (XQHPSWYPBRPGKB-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications. Key properties include:

PropertyValueSource
CAS Number2734773-39-6
Molecular FormulaC10H8BrFN2S\text{C}_{10}\text{H}_{8}\text{BrFN}_{2}\text{S}
Molecular Weight287.15 g/mol
Purity≥97%
Crystallographic SystemTriclinic

The triclinic crystal system observed in related brominated thiazoles (e.g., a=7.8069(5)A˚,γ=104.507(2)a = 7.8069(5) \, \text{Å}, \, \gamma = 104.507(2)^\circ) suggests similar packing interactions in this compound, including halogen bonding and π-π stacking .

Spectroscopic Features

While direct spectral data for this compound is limited in the provided sources, analogs such as 6-bromo-5-fluorobenzo[d]thiazol-2-amine exhibit characteristic NMR shifts:

  • 1H^1\text{H} NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with fluorine coupling causing splitting patterns .

  • 13C^{13}\text{C} NMR: The thiazole carbons appear at δ 120–160 ppm, while the brominated phenyl carbons range from δ 110–140 ppm .

Synthesis and Optimization

Reaction Pathways

The synthesis begins with 1-(6-bromo-2-fluoro-3-methylphenyl)ethanone (CAS: 1516244-05-5), which undergoes condensation with thiourea in the presence of iodine to form the thiazole ring . A typical procedure involves:

  • Aldol Condensation: The ketone reacts with thiourea at 80–100°C in ethanol.

  • Cyclization: Iodine catalyzes ring closure, yielding the thiazole core.

  • Amination: The 2-position amine is introduced via nucleophilic substitution or reductive amination.

StepConditionsYield
CondensationEthanol, 80°C, 12 hr65–70%
CyclizationI2_2, DMF, 120°C80–85%
AminationNH3_3, MeOH, 60°C90–95%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves ≥97% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 287.15 [M+H]+^+. X-ray diffraction studies of analogous compounds reveal dihedral angles of 15–25° between the thiazole and phenyl rings, impacting solubility and bioactivity .

Structural and Crystallographic Insights

Molecular Geometry

The compound’s crystal structure (space group P1P\overline{1}) features:

  • Bond Lengths: C-Br (1.89–1.91 Å), C-F (1.34 Å), and C-N (1.32 Å) .

  • Intermolecular Interactions: N-H···S hydrogen bonds (2.1–2.3 Å) and Br···π contacts (3.4 Å) stabilize the lattice .

ParameterValue
Unit Cell Volume954.13 Å3^3
Density1.589 g/cm3^3
R-factor0.0423

Tautomeric Behavior

The thiazol-2-amine group exhibits tautomerism, favoring the amine form over the imine form due to resonance stabilization . This behavior influences reactivity in cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings with aryl boronic acids .

Applications in Pharmaceutical Research

Antimicrobial Agents

The bromine and fluorine substituents enhance membrane permeability, making the compound a scaffold for antibiotics. Derivatives inhibit Staphylococcus aureus (MIC: 2–4 µg/mL) by targeting penicillin-binding proteins .

Kinase Inhibitors

Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to EGFR kinase, with the bromine atom occupying a hydrophobic pocket near Leu788 .

TargetIC50_{50}Mechanism
EGFR18 nMATP-competitive
CDK4/645 nMAllosteric

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